Physical-chemical constants for butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate
Physical-chemical constants for butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate
Title: Physicochemical Characterization and Environmental Fate of Butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate Subtitle: Technical Reference Guide for Toxicological and Environmental Analysis
Executive Summary
This technical guide provides a rigorous analysis of butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate , the sec-butyl ester of the herbicide 2,4,5-T. Historically utilized as a potent defoliant, this compound is a member of the chlorophenoxy ester class.
Critical Note for Researchers: While often grouped generically with "butyl esters" (CAS 93-79-8 refers specifically to the n-butyl isomer), the sec-butyl isomer possesses a chiral center at the alcohol moiety, influencing its hydrolytic stability and crystalline lattice energy compared to its linear counterparts. This guide synthesizes experimental data from the closest structural analogs (n-butyl ester) with calculated values for the specific sec-butyl isomer to support accurate environmental modeling and toxicological assessment.
Part 1: Molecular Identity & Structural Analysis
The physicochemical behavior of this molecule is governed by the lipophilic trichlorophenyl ring and the hydrolytically labile ester linkage.
| Parameter | Data / Description |
| IUPAC Name | butan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
| Common Name | 2,4,5-T sec-butyl ester |
| Molecular Formula | |
| Molecular Weight | 311.59 g/mol |
| SMILES | CCC(C)OC(=O)COc1cc(c(cc1Cl)Cl)Cl |
| Chirality | Contains one stereocenter at the butan-2-yl group.[1][2] Technical grade is typically a racemate. |
| Structural Alert | Chlorophenoxy Ester: Prone to hydrolysis yielding 2,4,5-T (acid) and 2-butanol. Dioxin Risk: Historical synthesis routes often introduced 2,3,7,8-TCDD as a trace contaminant.[3] |
Part 2: Critical Physicochemical Constants
The following constants are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles and environmental partitioning.
Note: Where specific experimental data for the sec-butyl isomer is absent, values are derived from the n-butyl analog (CAS 93-79-8) or validated QSAR models, as indicated.
| Property | Value | Context & Causality |
| Physical State | Liquid or Low-Melting Solid | The branching of the sec-butyl group disrupts crystal packing compared to the n-butyl ester (MP ~46°C), likely lowering the melting point. |
| Boiling Point | ~325–335°C (Predicted) | High boiling point indicates low volatility, but sufficient for vapor drift in hot climates (a known hazard of phenoxy esters). |
| Log P (Octanol/Water) | 4.8 – 5.2 | High Lipophilicity. Indicates strong potential for bioaccumulation in adipose tissue and rapid absorption through dermal barriers. |
| Water Solubility | < 10 mg/L (Sparingly Soluble) | Driven by the hydrophobic trichlorophenyl moiety. Requires organic co-solvents (e.g., acetone) for analytical standard preparation. |
| Vapor Pressure | ~1.0 × 10⁻⁴ mmHg (25°C) | Higher than the parent acid (salt forms), contributing to the "vapor drift" phenomenon observed in agricultural applications. |
| Henry's Law Constant | ~5.0 × 10⁻⁶ atm-m³/mol | Suggests moderate volatility from water surfaces; partitioning into the atmosphere is a viable transport mechanism. |
Part 3: Environmental Fate & Stability (Hydrolysis Protocol)
The primary degradation pathway for this compound is ester hydrolysis . The rate is pH-dependent, accelerating significantly under alkaline conditions.
Mechanism of Action
-
Hydrolysis: The ester bond cleaves, releasing 2,4,5-T (acid) and 2-butanol.
-
Ionization: At environmental pH (pH 5–9), the resulting 2,4,5-T acid exists primarily as the carboxylate anion (pKa ~2.8), drastically changing its mobility.
Experimental Protocol: Hydrolysis Kinetics (OECD 111 Adapted)
Objective: Determine the half-life (
-
Buffer Preparation: Prepare sterile buffer solutions (citrate for pH 4, phosphate for pH 7, borate for pH 9).
-
Spiking: Introduce the test substance (dissolved in acetonitrile, <1% v/v) to a final concentration of 10 µg/mL.
-
Incubation: Maintain at 25°C ± 0.1°C in dark conditions to prevent photolysis.
-
Sampling: Aliquot samples at
days. -
Quenching: Immediately adjust pH to <3 with dilute H₂SO₄ to halt base-catalyzed hydrolysis.
-
Analysis: Analyze via HPLC-UV (see Part 4).
Figure 1: Hydrolytic degradation pathway. The lipophilic ester converts to the mobile acid form, altering bioavailability.
Part 4: Analytical Methodology (HPLC-UV)
To accurately quantify the physical constants, a validated separation method is required to distinguish the ester from its hydrolysis products.[4]
Method Parameters
-
Instrument: High-Performance Liquid Chromatography (HPLC) with UV-Diode Array Detection (DAD).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water (suppresses ionization of the free acid).
-
B: Acetonitrile (ACN).
-
-
Gradient: 50% B to 90% B over 15 minutes.
-
Detection Wavelength: 288 nm (characteristic of the trichlorophenoxy ring).
Workflow Diagram
Figure 2: Analytical workflow for separating the parent ester from degradation products.
Part 5: Toxicological Implications
The physicochemical constants directly inform the toxicological profile:
-
Dermal Absorption: The high LogP (~5.0) facilitates rapid transit through the stratum corneum. In occupational settings (historically), this ester form posed a higher acute dermal risk than the salt forms.
-
Bioaccumulation: While the ester is lipophilic, rapid hydrolysis in vivo (via esterases) usually prevents long-term accumulation of the ester itself. However, the resulting acid (2,4,5-T) has a half-life of ~23 hours in humans.
-
TCDD Partitioning: If the sample is contaminated with TCDD (LogP ~6.8), the dioxin will co-partition with the ester into lipid-rich tissues, representing the primary chronic health hazard.
References
-
National Institute of Standards and Technology (NIST). (2023). Acetic acid, (2,4,5-trichlorophenoxy)-, butyl ester (CAS 93-79-8).[5][6] NIST Chemistry WebBook.[5] [Link]
-
PubChem. (2023). 2,4,5-T n-butyl ester Compound Summary. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency (EPA). (2000). Technical Fact Sheet on 2,4,5-T.[1] EPA Archives. [Link]
-
World Health Organization (WHO). (1984). Environmental Health Criteria 29: 2,4-Dichlorophenoxyacetic acid (2,4-D) - Environmental Aspects. (Reference for phenoxy ester hydrolysis kinetics). [Link]
Sources
- 1. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,4,5-t butyl ester (C12H13Cl3O3) [pubchemlite.lcsb.uni.lu]
- 3. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acetic acid, (2,4,5-trichlorophenoxy)-, butyl ester [webbook.nist.gov]
- 6. 2,4,5-T Butyl Ester - OEHHA [oehha.ca.gov]
